8-Azaspiro[4.5]decane
Overview
Description
8-Azaspiro[4.5]decane is a bicyclic organic compound characterized by a spiro linkage, where two rings are connected through a single carbon atom. This compound is notable for its structural rigidity and three-dimensional properties, making it a valuable scaffold in the synthesis of biologically active molecules .
Mechanism of Action
Target of Action
It is suggested that this compound is promising for the production of important biologically active compounds .
Result of Action
It is suggested that the compound could be used for the production of biologically active compounds , indicating potential therapeutic applications.
Biochemical Analysis
Cellular Effects
It has been found to inhibit the growth and induce caspase-mediated apoptosis in human multiple myeloma cell lines . It also inhibits the production of interleukin 6 (IL-6), a cytokine that plays a key role in inflammation .
Molecular Mechanism
The molecular mechanism of 8-Azaspiro[4.5]decane involves the inhibition of signal transducer activator of transcription 3 (STAT3) and a phosphatidylinositol 3-kinase (PI3-K) target (Akt), but not extracellular signal-regulated kinase 1 and 2 (ERK1/2) . It also inhibits phosphorylation triggered by IL-6, and inhibitorκBα (IκBα) and nuclear factor κB (NFκB) p65 phosphorylation triggered by tumor necrosis factor α (TNF-α) .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It has been found to significantly inhibit inflammation in rat arthritis and autoimmune animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaspiro[4.5]decane typically involves the cyclization of appropriate precursors. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the desired spiro compound . Another approach involves the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using cost-effective raw materials and efficient reaction conditions. One such method involves the direct reaction of 1,1-pentamethylene oxalic acid with urea, which offers advantages in terms of raw material cost and simplicity of the reaction setup .
Chemical Reactions Analysis
Types of Reactions: 8-Azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spiro structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas in the presence of catalysts like Raney nickel are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are employed under suitable conditions.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
8-Azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of complex organic molecules and biologically active compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 8-Oxa-2-azaspiro[4.5]decane
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2-Oxa-7-azaspiro[4.4]nonane
Uniqueness: 8-Azaspiro[4.5]decane is unique due to its specific spiro linkage and the presence of a nitrogen atom within the spiro structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-azaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-9(3-1)5-7-10-8-6-9/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMNGEUJXLXFRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331317 | |
Record name | 8-Azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176-64-7 | |
Record name | 8-Azaspiro[4.5]decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZASPIRODECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QKB8PR5XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 8-Azaspiro[4.5]decane itself is not a specific drug but serves as a core scaffold in various pharmaceutical compounds. Its derivatives interact with a range of targets, including:
- α1-Adrenergic Receptors: Compounds like 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione (BMY 7378) exhibit high affinity for the α1D-adrenergic receptor subtype. [] This interaction can lead to downstream effects such as vasoconstriction or apoptosis, depending on the specific receptor subtype and cell type involved. [, ]
- 5-HT1A Receptors: Derivatives like buspirone, which contains the this compound scaffold, act as partial agonists at 5-HT1A receptors. [, ] This interaction can lead to downstream effects including anxiolytic and antidepressant-like effects. [, ]
- Other Targets: Research also suggests interactions with other targets like fatty acid amide hydrolase (FAAH) and the sigma-1 receptor. [, ] These interactions can lead to a variety of downstream effects, depending on the specific target and its physiological role.
ANone: this compound itself has the following characteristics:
- Spectroscopic Data: Spectroscopic characterization data for this compound derivatives can be found in the literature. For example, a study utilizing 1H, 13C, and 31P NMR, as well as IR spectroscopy, analyzed a series of phosphoramidates containing the this compound moiety. []
- Crystal Structures: Studies have determined the crystal structures of various this compound derivatives, offering insights into their conformational preferences and potential for solid-state stability. [, , ]
- Antibacterial Activity: Research on amphiphilic indole derivatives incorporating the this compound scaffold reported good metabolic stability, suggesting potential for further development as antibacterial agents. []
ANone: There is limited research on the catalytic properties of this compound derivatives. The focus has primarily been on their biological activity as ligands for various receptors.
ANone: Yes, computational chemistry has played a role in understanding the structure-activity relationship of this compound derivatives:
- Receptor Mapping: Graphics computer-aided receptor mapping was used to study 5-HT1A receptor ligands, including buspirone, which has the this compound scaffold. This led to the design of novel potent and selective ligands, demonstrating the utility of computational approaches. []
- Conformational Analysis: Theoretical quantum mechanical calculations, combined with experimental data like NMR and X-ray crystallography, were used to analyze the conformation of buspirone and its analogs. These studies showed that buspirone-like molecules, containing the this compound core, typically adopt an extended rod-shape conformation, providing insights into their interaction with the 5-HT1A receptor. []
ANone: SAR studies have been crucial in understanding the impact of structural modifications on the biological activity of this compound derivatives:
- 5-HT1A Receptor Ligands: Research on buspirone analogs revealed that the basic nitrogen of the azaspirodecane ring and the bulky cycloimide moiety are essential for 5-HT1A receptor binding. In contrast, the 2-pyrimidinyl group appears less critical for activity. [] Modifications to the linker length and the nature of the aromatic substituents can also impact affinity and selectivity for the 5-HT1A receptor. [, ]
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